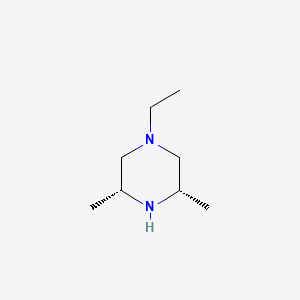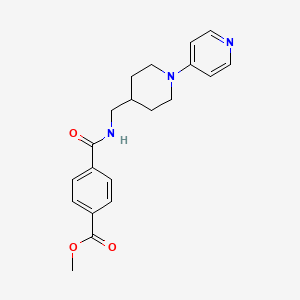
1-Bromo-2-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethylcyclohexane is an organic compound that belongs to the class of haloalkanes It consists of a cyclohexane ring substituted with a bromine atom at the first carbon and an ethyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethylcyclohexane can be synthesized through several methods:
-
Halogenation of 2-ethylcyclohexanol: : This method involves the bromination of 2-ethylcyclohexanol using hydrobromic acid or phosphorus tribromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
-
Free Radical Halogenation: : Another method involves the free radical bromination of 2-ethylcyclohexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile. This reaction is usually carried out under ultraviolet light or heat to generate the free radicals necessary for the halogenation process.
Industrial Production Methods
In an industrial setting, this compound is often produced through the halogenation of 2-ethylcyclohexane using bromine or hydrobromic acid. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then separated and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-ethylcyclohexane undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction conditions typically involve the use of a polar solvent and elevated temperatures.
-
Elimination Reactions: : this compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide can lead to the formation of 2-ethylcyclohexene.
-
Reduction Reactions: : The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in water or ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in tert-butanol, elevated temperatures.
Reduction Reactions: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Nucleophilic Substitution: 2-ethylcyclohexanol, 2-ethylcyclohexylamine.
Elimination Reactions: 2-ethylcyclohexene.
Reduction Reactions: 2-ethylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethylcyclohexane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
-
Medicinal Chemistry: : Researchers use this compound to study the effects of haloalkanes on biological systems. It serves as a model compound for investigating the metabolism and toxicity of brominated organic compounds.
-
Material Science: : This compound is used in the development of new materials, such as polymers and resins. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials.
-
Chemical Biology: : this compound is employed in chemical biology to study enzyme-catalyzed reactions and to develop enzyme inhibitors. Its structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of 1-bromo-2-ethylcyclohexane depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution mechanism. This involves the simultaneous attack of the nucleophile and the departure of the bromine atom.
In elimination reactions, the compound undergoes a beta-elimination mechanism, where a base abstracts a proton from the beta-carbon, leading to the formation of a double bond and the departure of the bromine atom.
In reduction reactions, the bromine atom is replaced by a hydrogen atom through the transfer of electrons from the reducing agent to the carbon-bromine bond.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethylcyclohexane can be compared to other similar compounds, such as:
-
1-Bromo-2-methylcyclohexane: : This compound has a methyl group instead of an ethyl group at the second carbon. It exhibits similar reactivity but may have different physical properties due to the smaller size of the methyl group.
-
1-Bromo-2-propylcyclohexane: : This compound has a propyl group at the second carbon. It may show different reactivity and physical properties due to the larger size of the propyl group compared to the ethyl group.
-
1-Chloro-2-ethylcyclohexane: : This compound has a chlorine atom instead of a bromine atom. It may exhibit different reactivity due to the different electronegativity and size of the chlorine atom compared to the bromine atom.
-
1-Iodo-2-ethylcyclohexane: : This compound has an iodine atom instead of a bromine atom. It may show different reactivity due to the larger size and lower electronegativity of the iodine atom compared to the bromine atom.
The uniqueness of this compound lies in its specific combination of a bromine atom and an ethyl group on the cyclohexane ring, which imparts distinct reactivity and physical properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-2-ethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFEVLFAZOBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)

![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)
![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)





